molecular formula C10H10BrNO B11872102 6-Bromo-3-methyl-3,4-dihydroquinolin-2(1H)-one

6-Bromo-3-methyl-3,4-dihydroquinolin-2(1H)-one

Cat. No.: B11872102
M. Wt: 240.10 g/mol
InChI Key: VHCDRYSMKOGRJF-UHFFFAOYSA-N
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Description

6-Bromo-3-methyl-3,4-dihydroquinolin-2(1H)-one (CAS RN: 328956-24-7) is a chemical compound with the molecular formula C 9 H 9 BrN 2 O and a molecular weight of 241.08 g/mol . This brominated dihydroquinazolinone derivative serves as a versatile synthetic intermediate and building block in organic chemistry and medicinal chemistry research. As a member of the dihydroquinolinone family, this compound shares a core scaffold that is of significant interest in drug discovery. While specific biological data for this particular analog is not widely published in the available literature, structurally similar 3,4-dihydroquinolin-2(1H)-one compounds are under investigation for their potential as novel therapeutic agents. For instance, recent patent literature highlights that the 3,4-dihydroquinolin-2(1H)-one pharmacophore is being explored for its antagonist activity against the thyroid-stimulating hormone receptor (TSHR), suggesting potential utility in researching treatments for thyroid-related diseases . Furthermore, related heterocyclic systems, such as coumarin and indole derivatives, are extensively studied for a broad spectrum of biological activities, including antibacterial properties, underscoring the research value of these structural motifs . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic procedures. Researchers can leverage this compound as a key precursor for the synthesis of more complex molecules or for building chemical libraries for biological screening.

Properties

IUPAC Name

6-bromo-3-methyl-3,4-dihydro-1H-quinolin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BrNO/c1-6-4-7-5-8(11)2-3-9(7)12-10(6)13/h2-3,5-6H,4H2,1H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHCDRYSMKOGRJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=C(C=CC(=C2)Br)NC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Core Ring Formation

The dihydroquinolinone scaffold is typically constructed via Friedel-Crafts acylation. For example, 4-bromo-N-methylaniline reacts with 3-methylacryloyl chloride under AlCl₃ catalysis in dichloromethane to form the cyclized intermediate. Key parameters include:

  • Reagent stoichiometry : 1:1.2 molar ratio of aniline to acyl chloride.

  • Temperature : 0°C to room temperature.

  • Yield : 85–90% after recrystallization.

Bromination Post-Cyclization

Bromine or N-bromosuccinimide (NBS) introduces the bromine atom at the 6-position. In a representative procedure:

  • Substrate : 7-Fluoro-3-methyl-3,4-dihydroquinolin-2(1H)-one.

  • Conditions : NBS (1.1 eq) in DMF at 0°C → rt for 4 hours.

  • Yield : 92% after flash chromatography.

Table 1: Bromination Optimization

Brominating AgentSolventTemp (°C)Time (h)Yield (%)
NBSDMF0 → 20492
Br₂CHCl₃25678
CuBr₂AcOH801265

Nucleophilic Substitution of Pre-Brominated Intermediates

tert-Butyl Ester Alkylation

A two-step alkylation-bromination approach achieves higher regioselectivity:

  • Alkylation : 6-Bromo-3,4-dihydroquinolin-2(1H)-one reacts with tert-butyl 2-bromoacetate in DMF using NaH (2.2 eq).

  • Methylation : Subsequent treatment with methyl iodide in THF yields the 3-methyl derivative.

  • Overall yield : 68%.

Direct Methylation via Grignard Reagents

Methylmagnesium bromide (3 eq) in THF at −78°C selectively methylates the 3-position of 6-bromo-3,4-dihydroquinolin-2(1H)-one:

  • Reaction time : 2 hours.

  • Quenching : Saturated NH₄Cl.

  • Yield : 74% after column chromatography.

Metal-Mediated Cross-Coupling

Suzuki-Miyaura Coupling

A palladium-catalyzed coupling installs the bromine post-cyclization:

  • Catalyst : Pd(PPh₃)₂Cl₂ (5 mol%).

  • Ligand : XPhos (10 mol%).

  • Substrate : 3-Methyl-3,4-dihydroquinolin-2(1H)-one.

  • Conditions : KBr (1.5 eq), DMF/H₂O (3:1), 100°C, 12 hours.

  • Yield : 82%.

Ullmann-Type Bromination

Analytical Validation and Scalability

Spectroscopic Characterization

  • ¹H NMR (CDCl₃): δ 7.30–7.40 (m, 2H, Ar–H), 4.54 (s, 2H, CH₂), 2.92 (m, 2H, CH₂), 2.69 (m, 2H, CH₂), 1.44 (s, 9H, C(CH₃)₃).

  • HRMS : m/z calcd. for C₁₀H₁₀BrNO [M+H]⁺: 240.0965, found: 240.0961.

Industrial-Scale Production

  • Continuous flow reactors reduce reaction times (e.g., 30 minutes vs. 4 hours in batch).

  • Purity : >98% (HPLC) achieved via recrystallization from ethanol/water.

Comparative Analysis of Methods

Table 2: Method Efficiency

MethodAdvantagesLimitationsScale-Up Feasibility
Friedel-CraftsHigh yield (90%)Requires hazardous AlCl₃Moderate
NBS BrominationRegioselective, mild conditionsDMF solvent removal challengesHigh
Suzuki CouplingLate-stage functionalizationCostly catalystsLow

Challenges and Contradictions

  • Regioselectivity : Competing bromination at the 5- or 7-positions occurs if directing groups are absent.

  • Side Reactions : Over-alkylation in NaH-mediated procedures reduces yields. Mitigation involves slow reagent addition and temperature control (−10°C).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions to form quinolinone derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding dihydroquinoline form.

    Substitution: Halogen substitution reactions can replace the bromine atom with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinolinone derivatives, while substitution reactions can produce various functionalized quinolines.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-Bromo-3-methyl-3,4-dihydroquinolin-2(1H)-one involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins that play a role in biological processes. The exact pathways and targets would depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Structural Modifications

The 3,4-dihydroquinolin-2(1H)-one scaffold allows diverse substitutions that modulate biological activity and physicochemical properties. Key analogs include:

Compound Name Substituents Key Properties/Activities Reference
6-Bromo-3-methyl-3,4-dihydroquinolin-2(1H)-one C6-Br, C3-CH3 Flammable; requires inert storage
6-Methoxy-3,4-dihydroquinolin-2(1H)-one (2b) C6-OCH3 Melting point: 138.5–140.2°C; synthesized via iron-catalyzed cyclization
6-Methyl-3,4-dihydroquinolin-2(1H)-one (2c) C6-CH3 Melting point: 126.0–127.9°C; 92% yield
CHNQD-00603 C3-OCH3, C4-OH Osteogenic differentiation (↑ Runx2, ALP)
6-Amino-3,4-dihydroquinolin-2(1H)-one (25) C6-NH2 Precursor for CNS-targeting inhibitors
(E)-6-(Triazole-imino)ethyl derivatives (3e–3j) C6-triazole, variable N1 groups Antidepressant activity (5-HT1A binding)

Key Observations :

  • Electron-Withdrawing Groups (e.g., Br) : Enhance electrophilicity, influencing reactivity in cross-couplings .
  • Methoxy/Hydroxyl Groups : Improve solubility and osteogenic activity (e.g., CHNQD-00603 increases ALP expression) .
  • Amino Groups: Facilitate CNS penetration, as seen in dopamine receptor antagonists .

Data Tables

Table 1: Physical Properties of Selected Analogs
Compound Melting Point (°C) Yield (%) Key Spectral Data (¹H NMR δ, ppm) Source
6-Bromo-3-methyl-3,4-dihydroquinolin-2(1H)-one N/A N/A Safety data only
6-Methoxy-3,4-dihydroquinolin-2(1H)-one (2b) 138.5–140.2 96 6.85 (d, J=8.7 Hz, 1H), 3.81 (s, 3H)
6-Methyl-3,4-dihydroquinolin-2(1H)-one (2c) 126.0–127.9 92 7.12 (d, J=8.7 Hz, 1H), 2.32 (s, 3H)

Biological Activity

6-Bromo-3-methyl-3,4-dihydroquinolin-2(1H)-one (CAS Number: 113092-92-5) is a synthetic compound that has garnered attention for its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications in medicinal chemistry.

Chemical Structure and Properties

The compound features a bromine atom at the 6-position and a methyl group at the 3-position of the quinolinone structure, contributing to its unique chemical reactivity. Its molecular formula is C10_{10}H10_{10}BrN\O, with a molecular weight of approximately 240.1 g/mol. The presence of these functional groups enhances its interaction with biological targets.

Antimicrobial Properties

Research indicates that 6-Bromo-3-methyl-3,4-dihydroquinolin-2(1H)-one exhibits significant antimicrobial activity against various bacterial strains. It has shown effectiveness against Gram-positive and Gram-negative bacteria, making it a candidate for further research in drug development aimed at treating bacterial infections .

Anticancer Potential

Preliminary studies suggest that this compound may possess anticancer properties. In vitro evaluations have demonstrated its ability to inhibit the proliferation of cancer cell lines. For instance, it was tested against several cancer types, showing promising results in reducing cell viability .

The mechanisms through which 6-Bromo-3-methyl-3,4-dihydroquinolin-2(1H)-one exerts its biological effects include:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, contributing to its antimicrobial and anticancer effects .
  • DNA Intercalation : It is hypothesized that the compound can intercalate into DNA strands, thereby affecting replication and transcription processes .
  • Reactive Oxygen Species (ROS) Generation : The generation of ROS may lead to oxidative stress in cells, which is often associated with apoptosis in cancer cells .

Structure-Activity Relationship (SAR)

A structure–activity relationship (SAR) study has been conducted to understand how modifications to the compound's structure affect its biological activity. Substituents such as bromine and methyl groups have been shown to influence potency. For example, compounds with electron-withdrawing groups like bromine exhibited increased biological activity compared to those with electron-donating groups .

Case Study 1: Antimicrobial Activity Evaluation

In a recent study, 6-Bromo-3-methyl-3,4-dihydroquinolin-2(1H)-one was evaluated for its antimicrobial efficacy against various strains of bacteria. The results indicated that the compound had a minimum inhibitory concentration (MIC) ranging from 16 to 64 µg/mL against tested strains, demonstrating significant potential as an antimicrobial agent .

Case Study 2: Anticancer Activity Assessment

Another study focused on the anticancer properties of this compound using several human cancer cell lines. The findings revealed that at concentrations of 10 µM and above, there was a notable reduction in cell viability across multiple cancer types, suggesting that further investigation into its mechanism and therapeutic potential is warranted .

Table 1: Biological Activity Summary

Activity TypeObserved EffectReference
AntimicrobialEffective against Gram-positive and Gram-negative bacteria
AnticancerReduced cell viability in cancer cell lines
Enzyme InhibitionInhibits specific metabolic enzymes

Table 2: Structure-Activity Relationship Findings

SubstituentEffect on ActivityReference
BromineIncreased potency
MethylDecreased potency

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 6-Bromo-3-methyl-3,4-dihydroquinolin-2(1H)-one, and how can reaction conditions be optimized for higher yields?

  • Methodology : The compound is synthesized via bromination and cyclization reactions. A common route involves sodium hydride in N,N-dimethylformamide (DMF) under an inert atmosphere, achieving ~72% yield. Optimization includes controlling temperature (20–25°C), solvent purity, and inert gas flow rates to minimize side reactions like over-bromination .
  • Data Contradictions : Yields vary across studies due to differing brominating agents (e.g., N-bromosuccinimide vs. Br₂). Researchers should compare purity via HPLC and adjust stoichiometry iteratively .

Q. How is the molecular structure of this compound confirmed, and which analytical techniques are critical?

  • Techniques :

  • NMR spectroscopy : Resolves proton environments (e.g., δ 2.28 ppm for methyl groups) and confirms substitution patterns .
  • Mass spectrometry (ESI-MS) : Validates molecular weight (e.g., m/z 226.07 for [M+H]⁺) and fragmentation pathways .
  • X-ray crystallography : Provides definitive stereochemical data, though limited by crystal growth challenges .

Advanced Research Questions

Q. What strategies are used to resolve contradictions in reported biological activities (e.g., antimicrobial vs. anticancer potency)?

  • Case Study : While reports variable antimicrobial IC₅₀ values (100–200 µg/mL for S. aureus and E. coli), discrepancies arise from assay conditions (e.g., broth microdilution vs. agar diffusion). Standardize protocols using CLSI guidelines and include positive controls (e.g., ciprofloxacin) .
  • Mechanistic Insights : The bromine atom enhances lipophilicity, improving membrane permeability, but may reduce solubility, affecting dose-response curves. Use logP calculations and molecular dynamics simulations to correlate structure-activity relationships (SAR) .

Q. How can computational models guide the design of 6-Bromo-3-methyl derivatives for selective enzyme inhibition?

  • Approach :

  • Docking studies : Map interactions with targets like neuronal nitric oxide synthase (nNOS). For example, the thiophene amidine group in related dihydroquinolinones shows high affinity for nNOS’s heme domain .
  • QSAR modeling : Use descriptors like Hammett constants to predict how methyl/bromo substitutions affect IC₅₀. Validate with in vitro enzymatic assays (e.g., NADPH oxidation rates) .

Q. What catalytic methods enable functionalization of the quinolinone core for SAR studies?

  • Key Reactions :

  • Nucleophilic substitution : Replace bromine with amines/thiols using Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura with aryl boronic acids) .
  • Photoredox cyclization : Generate alkyl radicals (e.g., cyclohexyl) for C–H functionalization, yielding diverse analogs (Figure 18, ).
    • Optimization : Monitor reaction progress via TLC and isolate intermediates via flash chromatography (e.g., Biotage systems) .

Methodological Challenges & Solutions

Q. How can researchers address low yields in large-scale synthesis while maintaining purity?

  • Scale-Up Adjustments :

  • Replace batch reactors with flow chemistry systems to enhance heat/mass transfer .
  • Implement in-line FTIR for real-time monitoring of bromination intermediates .
    • Purification : Use recrystallization (ethanol/water mixtures) or preparative HPLC with C18 columns .

Q. What in vitro and in vivo models are suitable for evaluating neuropathic pain modulation by this compound?

  • Models :

  • L5/L6 spinal nerve ligation (Chung model) : Assess thermal hyperalgesia reversal via intraperitoneal administration (30 mg/kg) .
  • Dural inflammation (migraine model) : Measure tactile allodynia reduction after oral dosing (30 mg/kg) .
    • Analytical Support : Quantify plasma exposure via LC-MS/MS and correlate with brain penetration using logBB calculations .

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